molecular formula C13H17N3O3 B14870613 1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea

1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea

Cat. No.: B14870613
M. Wt: 263.29 g/mol
InChI Key: KMYJVUIQHIKQIV-UHFFFAOYSA-N
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Description

1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea is a compound that contains both an indole moiety and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with a urea derivative under specific conditions. One common method involves the following steps:

    Starting Materials: Indole-3-carboxaldehyde and 2-(2-hydroxyethoxy)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea or indole derivatives.

Scientific Research Applications

1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea: Similar structure but lacks the additional ethoxy group.

    1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea is unique due to the presence of both the indole and urea functional groups, which confer specific chemical and biological properties. The additional ethoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-(1H-indol-3-yl)urea

InChI

InChI=1S/C13H17N3O3/c17-6-8-19-7-5-14-13(18)16-12-9-15-11-4-2-1-3-10(11)12/h1-4,9,15,17H,5-8H2,(H2,14,16,18)

InChI Key

KMYJVUIQHIKQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCOCCO

Origin of Product

United States

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